2-Diazenyl-5-nitrothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

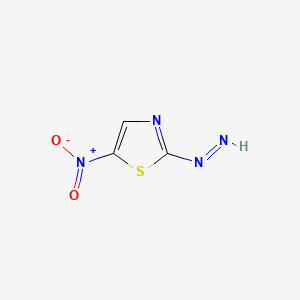

2-Diazenyl-5-nitrothiazole is a heterocyclic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) and a nitro group (-NO2) attached to a thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Diazenyl-5-nitrothiazole can be synthesized through a traditional diazo-coupling method. The process typically involves the reaction of 2-amino-5-nitrothiazole with a diazonium salt in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to promote the coupling reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pH, and reaction time, leading to high yields and consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Diazenyl-5-nitrothiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or further oxidized products.

Reduction: Formation of 2-amino-5-nitrothiazole.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Azo Dyes

The synthesis of 2-Diazenyl-5-nitrothiazole typically involves diazotization reactions, where 2-amino-5-nitrothiazole is reacted with nitrous acid to form the diazonium salt. This compound can then be coupled with various aromatic amines to produce a variety of azo dyes. The incorporation of heterocyclic moieties into the azo dye structure enhances their bioactive properties, making them suitable for pharmaceutical applications.

Table 1: Synthesis Pathways for Azo Dyes Derived from this compound

| Step | Reaction Type | Key Reagents | Product |

|---|---|---|---|

| 1 | Diazotization | Sodium nitrite, sulfuric acid | Diazonium salt |

| 2 | Coupling | Aromatic amines | Azo dye (e.g., this compound) |

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that azo dyes derived from this compound exhibit potent antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a study demonstrated that certain azo derivatives showed antibacterial efficacy comparable to standard antibiotics like ampicillin .

Antifungal Activity

The antifungal potential of these compounds has also been evaluated. Azo dyes synthesized from this compound have shown effectiveness against fungal strains such as Candida albicans and Aspergillus flavus, indicating their potential use in treating fungal infections .

Anticancer Activity

Several studies have reported the anticancer properties of azo dyes derived from this compound. These compounds have been tested against various cancer cell lines, including colon (HCT116) and lung carcinoma (A549) cells. The results indicate that these dyes can inhibit cancer cell proliferation effectively .

Anti-inflammatory Activity

Azo compounds derived from this thiazole derivative have also been investigated for their anti-inflammatory effects. They were found to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes, suggesting their potential as therapeutic agents in managing inflammatory diseases .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in real-world scenarios:

-

Case Study 1: Antimicrobial Efficacy

In a study conducted by Maliyappa et al., various azo dyes were synthesized from this compound and tested against bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent . -

Case Study 2: Anticancer Properties

A research initiative focused on synthesizing novel heterocyclic azo dyes from this compound demonstrated promising results against human cancer cell lines. The synthesized compounds exhibited IC50 values indicating potent anticancer activity .

Wirkmechanismus

The mechanism of action of 2-Diazenyl-5-nitrothiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The thiazole ring can also interact with specific molecular targets, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-nitrothiazole: A precursor in the synthesis of 2-Diazenyl-5-nitrothiazole.

2-Amino-5-phenylthiazole: Another thiazole derivative with similar structural features.

2-Amino-5-methylthiazole: A thiazole compound with a methyl group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a diazenyl and a nitro group, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .

Eigenschaften

CAS-Nummer |

182493-96-5 |

|---|---|

Molekularformel |

C3H2N4O2S |

Molekulargewicht |

158.135 |

IUPAC-Name |

(5-nitro-1,3-thiazol-2-yl)diazene |

InChI |

InChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H |

InChI-Schlüssel |

IBZCZYKRXODAFF-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=N1)N=N)[N+](=O)[O-] |

Synonyme |

Thiazole, 2-diazenyl-5-nitro- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.